N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate
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Overview
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Mechanism of Action
Target of action
Related compounds such as para-methoxyphenylpiperazine have been found to interact with the dopamine receptor, specifically the d4 subtype . The dopamine receptor plays a crucial role in the nervous system, affecting mood, attention, learning, and numerous other neurological processes.
Mode of action
Similar piperazine derivatives have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines. Piperazine derivatives such as trifluoromethylphenylpiperazine have also been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists .
Biochemical pathways
It is known that the dopamine and serotonin pathways, which are implicated in mood regulation and other neurological processes, can be affected by similar compounds .
Pharmacokinetics
Related compounds such as para-methoxyphenylpiperazine are known to be metabolized in the liver and excreted via the kidneys .
Result of action
Similar compounds have been found to have neuroprotective potential, validating their use in alleviating toxic effects of certain substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.
Cyclopropanesulfonamide Formation: The next step involves the introduction of the cyclopropanesulfonamide group. This can be achieved through the reaction of the intermediate with cyclopropanesulfonyl chloride under basic conditions.
Formate Addition: The final step involves the addition of formic acid to form the formate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfonic acid or thiol derivatives.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various receptors, including adrenergic and serotonergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as Alzheimer’s disease and depression.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is unique due to the presence of the cyclopropanesulfonamide moiety, which is not commonly found in similar compounds. This structural feature may confer unique pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
formic acid;N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S.CH2O2/c1-22-15-4-2-14(3-5-15)19-12-10-18(11-13-19)9-8-17-23(20,21)16-6-7-16;2-1-3/h2-5,16-17H,6-13H2,1H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQVZMYOEYKNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3CC3.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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